molecular formula C12H20O2 B12384799 Gamma-6Z-Dodecenolactone-d2

Gamma-6Z-Dodecenolactone-d2

Cat. No.: B12384799
M. Wt: 198.30 g/mol
InChI Key: QFXOXDSHNXAFEY-RFLMMHNCSA-N
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Description

Gamma-6Z-Dodecenolactone-d2 is a deuterated derivative of the gamma-lactone class, characterized by a 12-carbon unsaturated alkyl chain with a Z-configuration at the 6th carbon and two deuterium atoms replacing hydrogen at specific positions. This compound is structurally defined by its lactone ring (a cyclic ester) and a dodecenyl side chain, which confers unique physicochemical properties. Deuterated analogs like this compound are critical in isotopic labeling studies, enabling precise tracking in metabolic pathways, mass spectrometry, and pharmacokinetic research due to their near-identical chemical behavior to non-deuterated counterparts but distinct mass signatures .

The non-deuterated form, Gamma-6Z-Dodecenolactone, is documented in the NIST Chemistry WebBook (Standard Reference Database 69) with a molecular formula of C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol. Its deuterated variant, this compound, increases molecular weight by ~2.01 g/mol (C₁₂H₁₈D₂O₂; 198.30 g/mol) while retaining structural and functional group integrity .

Properties

Molecular Formula

C12H20O2

Molecular Weight

198.30 g/mol

IUPAC Name

5-[(Z)-2,3-dideuteriooct-2-enyl]oxolan-2-one

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h6-7,11H,2-5,8-10H2,1H3/b7-6-/i6D,7D

InChI Key

QFXOXDSHNXAFEY-RFLMMHNCSA-N

Isomeric SMILES

[2H]/C(=C(\[2H])/CC1CCC(=O)O1)/CCCCC

Canonical SMILES

CCCCCC=CCC1CCC(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gamma-6Z-Dodecenolactone-d2 typically involves the incorporation of deuterium into the parent compound, Gamma-6Z-Dodecenolactone. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions often require controlled environments to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated precursors. The process is optimized to achieve high yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Gamma-6Z-Dodecenolactone-d2 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactone ring to a more reduced form, such as an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Gamma-6Z-Dodecenolactone-d2 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studies involving reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to understand the behavior of lactones in biological systems.

    Medicine: Investigated for its potential effects on pharmacokinetics and drug metabolism.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Gamma-6Z-Dodecenolactone-d2 involves its interaction with molecular targets in biological systems. The presence of deuterium can alter the compound’s metabolic stability and pharmacokinetics, leading to differences in how it is processed by the body. This can provide valuable insights into the behavior of similar compounds and their potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Non-Deuterated Gamma-6Z-Dodecenolactone

The primary distinction lies in isotopic substitution, which minimally alters physical properties but significantly impacts analytical and metabolic stability. Key comparative data are summarized below:

Property Gamma-6Z-Dodecenolactone Gamma-6Z-Dodecenolactone-d2 Reference
Molecular Formula C₁₂H₂₀O₂ C₁₂H₁₈D₂O₂
Molecular Weight (g/mol) 196.29 198.30
Boiling Point (°C) 285 (estimated) 285 (similar)
Solubility in Water Low Slightly lower
Metabolic Stability Moderate Enhanced (C-D bond inertia)

The deuterated form exhibits slower enzymatic degradation due to the kinetic isotope effect (KIE), where C-D bonds resist cleavage more effectively than C-H bonds. This property is leveraged in tracer studies to monitor metabolic pathways without interference from endogenous analogs .

Comparison with Other Gamma-Lactones

Gamma-lactones vary in chain length, saturation, and functional groups, influencing their volatility, solubility, and biological activity. For example:

  • Gamma-Decalactone (C₁₀H₁₈O₂): A shorter-chain analog (10 carbons) with a fruity odor, commonly used in flavoring. It has a lower boiling point (~243°C) and higher water solubility compared to Gamma-6Z-Dodecenolactone due to reduced hydrophobicity .
  • Gamma-Octalactone (C₈H₁₄O₂) : An 8-carbon variant with even higher volatility and solubility, often employed in fragrance industries.

This compound’s extended 12-carbon chain and Z-configuration confer greater lipophilicity, making it suitable for lipid metabolism studies. Its deuterated form is uniquely positioned for high-resolution mass spectrometry, where isotopic separation is critical .

Isotopic vs. Non-Isotopic Analogs in Research

Deuterated compounds like this compound are indispensable in quantitative NMR and LC-MS/MS for internal standardization. For instance, in a 2023 NIST study, deuterated lactones demonstrated <5% signal interference in mixed samples with non-deuterated forms, ensuring accuracy in concentration measurements .

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